molecular formula C53H65NO14Si B7826213 2'-O-(tert-Butyldimethylsilyl) Paclitaxel

2'-O-(tert-Butyldimethylsilyl) Paclitaxel

Cat. No. B7826213
M. Wt: 968.2 g/mol
InChI Key: KIELDCCFMKNOOM-AWZPIEEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-(tert-Butyldimethylsilyl) Paclitaxel is a useful research compound. Its molecular formula is C53H65NO14Si and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-O-(tert-Butyldimethylsilyl) Paclitaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(tert-Butyldimethylsilyl) Paclitaxel including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Kinetic Resolution

  • Kinetic Resolution in Synthesis : The use of tert-butyldimethylsilyl protecting group, like in 2'-O-(tert-Butyldimethylsilyl) paclitaxel, has been explored for the kinetic resolution of cis-4-phenyl- and cis-4-tert-butyl-3-hydroxy-beta-lactam derivatives. This approach led to the synthesis of paclitaxel and butitaxel analogues with high diastereoselectivity, demonstrating the efficiency of this protecting group (Ge et al., 2007).

Chemical Modification and Derivatives

  • Derivatives via Chiral Ester Enolate-Imine Cyclocondensation : Asymmetric syntheses involving tert-butyldimethylsilyl)oxy]-2-azetidinones have led to the creation of heteroaromatic taxanes. These derivatives were tested for their activity in microtubule assembly assays and cytotoxicity against cancer cells, showcasing their potential in cancer therapeutics (Georg et al., 1996).
  • N-methylation of C3' Amide : The method for N-methylation of the C3' amide of taxanes using tert-butyldimethylsilyl chloride showcases an important chemical modification process, providing insights into the synthesis of N-methylated taxane derivatives (Santhapuram et al., 2008).
  • Novel Cytotoxic Analogs Synthesis : The synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel from 10-deacetylbaccatin III and oxazolidinecarboxylic acid demonstrates the versatility of this compound in generating novel cytotoxic derivatives for cancer treatment (Ali et al., 1995).

Drug Delivery and Therapeutic Applications

  • Controlled Drug Delivery in Stent Coatings : The use of tert-butyldimethylsilyl)oxy]styrene triblock copolymers in stent coatings demonstrates the application of paclitaxel in controlled drug delivery, particularly in coronary stent systems (Sipos et al., 2005).
  • Targeted Cancer Therapy : Transferrin-conjugated paclitaxel prodrugs, utilizing derivatives like 2'-O-(tert-Butyldimethylsilyl) paclitaxel, indicate a significant advancement in targeted cancer therapy, especially in reducing side effects and enhancing antitumor efficiency (Shan et al., 2016).

Metabolic Pathways and Pharmacokinetics

  • CYP3A4-Mediated Ester Cleavage and Metabolism : Research on the metabolic pathway of oral taxane analogs like BMS-275183, which involve tert-butyldimethylsilyl groups, contributes to understanding the metabolism of these compounds in cancer treatments (Zhang et al., 2009).

Drug Resistance and Mechanisms of Action

  • Alteration of Mitochondrial Apoptotic Pathway : Studies show that alterations in the mitochondrial apoptotic pathway, involving compounds like paclitaxel, play a key role in acquired drug resistance, with implications for overcoming this challenge in cancer therapy (Kutuk & Letai, 2008).

properties

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELDCCFMKNOOM-AWZPIEEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-TBDMS-Paclitaxel

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-(tert-Butyldimethylsilyl) Paclitaxel
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2'-O-(tert-Butyldimethylsilyl) Paclitaxel

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